molecular formula C11H16N2O B1387235 2-Methoxy-5-(pyrrolidin-1-yl)aniline CAS No. 1087607-67-7

2-Methoxy-5-(pyrrolidin-1-yl)aniline

Cat. No.: B1387235
CAS No.: 1087607-67-7
M. Wt: 192.26 g/mol
InChI Key: LOFZWGMNZOSHOA-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2O. It is characterized by the presence of a methoxy group (-OCH3) and a pyrrolidinyl group attached to an aniline ring.

Biochemical Analysis

Biochemical Properties

2-Methoxy-5-(pyrrolidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes that have binding sites for nitrogen-containing heterocycles . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, the methoxy group may participate in hydrogen bonding with proteins, further affecting the compound’s biochemical properties .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of signaling proteins, leading to changes in downstream signaling pathways that regulate cell growth, differentiation, and apoptosis . Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through its methoxy and pyrrolidine groups. These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition, cellular toxicity, and organ damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the compound’s overall impact on metabolic flux and metabolite levels, influencing cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound may localize to specific cellular compartments or organelles, where it can exert its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, this compound may be found in the cytoplasm or other organelles, where it can influence cellular metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(pyrrolidin-1-yl)aniline typically involves the reaction of 2-methoxyaniline with pyrrolidine under specific conditions. One common method involves the use of a base such as triethylamine in a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized aniline derivatives .

Scientific Research Applications

2-Methoxy-5-(pyrrolidin-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(pyrrolidin-1-yl)aniline is unique due to the presence of both methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-5-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-5-4-9(8-10(11)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFZWGMNZOSHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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